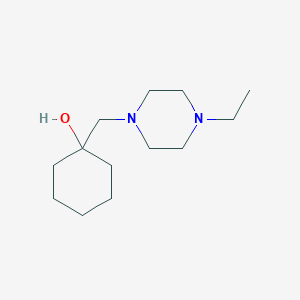
1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexane ring, a piperazine ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylpiperazine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of an ethyl group.
1-Phenylpiperazine: Features a phenyl group attached to the piperazine ring.
Uniqueness: 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol is unique due to the combination of its cyclohexane and piperazine rings with an ethyl group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-[(4-ethylpiperazin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H26N2O/c1-2-14-8-10-15(11-9-14)12-13(16)6-4-3-5-7-13/h16H,2-12H2,1H3 |
InChI Key |
RSLDXSFOCIIIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


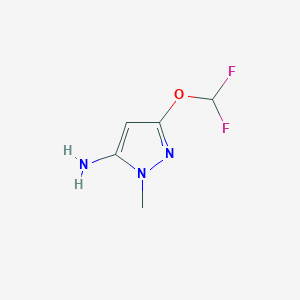
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
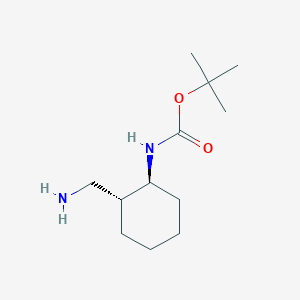
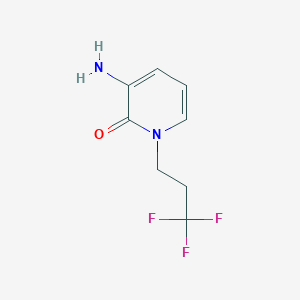

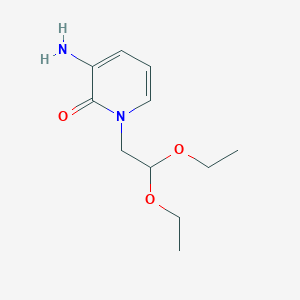
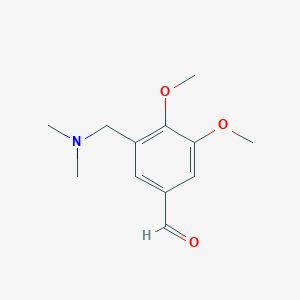

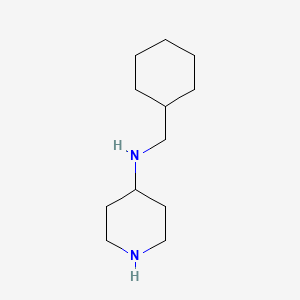
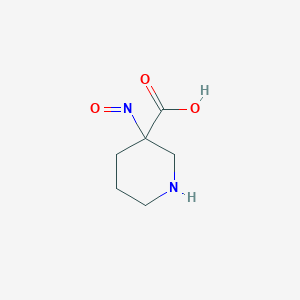
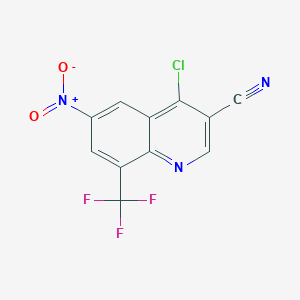
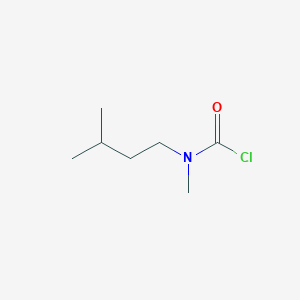
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)

